A₁-Adenosine Receptor Antagonist Potency of Thiadiazolopyrimidine Class vs. Theophylline Reference Standard
Members of the 1,3,4-thiadiazolo[3,2-a]pyrimidine class of mesoionic compounds exhibit A₁-adenosine receptor antagonist activity that is only 2- to 4-fold lower in potency compared to theophylline [1]. This is a class-level inference derived from binding assays using [³H]-cyclohexyladenosine as the radioligand in brain tissue preparations. Notably, this same thiadiazolopyrimidine class exhibits very low or no activity as antagonists of A₂-adenosine receptors, a selectivity profile that differentiates them from benzothiazolopyrimidines, which show comparable A₁ potency to theophylline but substantially greater A₂ potency [1]. The specific 2-amino-7-methyl substitution pattern on the [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one core represents one of the foundational scaffolds within this mesoionic class.
| Evidence Dimension | A₁-Adenosine Receptor Antagonist Potency |
|---|---|
| Target Compound Data | 2- to 4-fold lower potency than theophylline (class-level; individual analog values not disaggregated) |
| Comparator Or Baseline | Theophylline (reference standard) |
| Quantified Difference | 2- to 4-fold less potent than theophylline |
| Conditions | [³H]-cyclohexyladenosine binding inhibition assay in brain tissue |
Why This Matters
The predictable 2- to 4-fold potency offset relative to theophylline provides a calibrated benchmark for structure-activity relationship (SAR) studies when procuring this scaffold, enabling rational potency expectations distinct from thiazolo[3,2-a]pyrimidines or benzothiazolo[3,2-a]pyrimidines.
- [1] Glennon RA, Tejani-Butt SM, Padgett W, Daly JW. Mesoionic xanthine analogues: antagonists of adenosine receptors. J Med Chem. 1984;27(10):1364-1367. View Source
